Meta-Ethyl Substitution Confers Higher Lipophilicity than Corresponding Methyl Analog while Retaining TPSA Below CNS-Penetrance Threshold
The 3-ethyl substitution increases calculated logP (XLogP3-AA) by approximately 0.4–0.6 log units relative to the 3-methyl analog, based on the fragment contribution of an ethyl versus methyl group on an aromatic amine scaffold. This lipophilicity gain is expected to improve passive membrane permeability without exceeding the CNS drug-likeness threshold (logP < 5). By contrast, the 2-ethyl (ortho) isomer exhibits XLogP3-AA = 2.8, but the steric proximity of the ethyl group to the amine nitrogen can restrict conformational freedom of the thiadiazole-methyl linker, potentially altering target engagement geometry. The 4-ethyl (para) isomer is anticipated to have comparable or slightly higher logP (~3.0–3.1) due to reduced steric constraints at the para position, but this may come at the cost of increased metabolic vulnerability at the benzylic position [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.8–2.9 (estimated by analogy with 2-ethyl isomer; PubChem XLogP3 for 2-ethyl = 2.8) |
| Comparator Or Baseline | 2-Ethyl isomer: XLogP3-AA = 2.8 (PubChem computed); 3-Methyl analog: XLogP3-AA ≈ 2.3–2.4 (estimated); 4-Ethyl isomer: XLogP3-AA ≈ 3.0–3.1 (estimated) |
| Quantified Difference | ΔlogP: +0.4 to +0.6 vs. 3-methyl analog; ~0 vs. 2-ethyl isomer; -0.1 to -0.3 vs. 4-ethyl isomer |
| Conditions | Computed via XLogP3 algorithm (PubChem 2024 release); no experimental logP data available for target compound |
Why This Matters
Lipophilicity directly influences membrane permeability and non-specific protein binding; a logP difference of 0.5 units can correspond to a ~3-fold change in partition coefficient, potentially altering cellular uptake efficiency and off-target binding profiles.
- [1] PubChem Compound Summary for CID 43663929, 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline. Computed Properties: XLogP3-AA = 2.8, TPSA = 66.1 Ų, HBD = 1, HBA = 4, Rotatable Bond Count = 4. National Center for Biotechnology Information, 2024. View Source
